

The Reactivity Profile of 1-Diazo-2-butanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Diazo-2-butanone

Cat. No.: B8460531

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This technical guide provides a comprehensive overview of the reactivity profile of **1-diazo-2-butanone**, a versatile building block in organic synthesis. Its unique chemical properties, stemming from the reactive diazo and carbonyl functionalities, allow for a diverse range of transformations, including Wolff rearrangements, cycloaddition reactions, and C-H insertion reactions. This document details the core reactivity, provides experimental protocols for key transformations, and presents quantitative data to inform reaction design and optimization.

Core Reactivity and Reaction Pathways

1-Diazo-2-butanone is an α -diazoketone, a class of compounds known for their ability to serve as precursors to highly reactive intermediates such as carbenes and ketenes. The primary modes of reactivity are summarized below and illustrated in the accompanying diagrams.

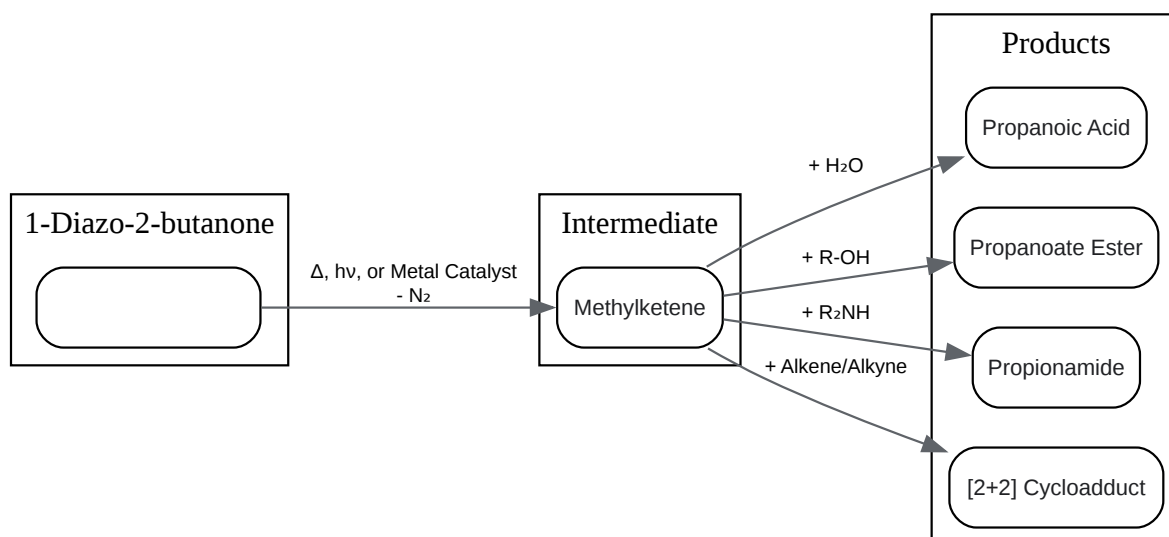
Wolff Rearrangement

The Wolff rearrangement is a hallmark reaction of α -diazoketones, proceeding via thermal, photochemical, or metal-catalyzed decomposition to generate a ketene intermediate through a 1,2-rearrangement.^{[1][2][3][4]} This ketene is a powerful synthetic intermediate that can be trapped by various nucleophiles.

- **Thermal Conditions:** Typically require high temperatures (often $>100\text{ }^{\circ}\text{C}$) and can sometimes lead to side reactions.^[5]

- Photochemical Conditions: Involve UV irradiation and can often be performed at lower temperatures, providing cleaner reactions.[3]
- Metal Catalysis: Commonly employs silver(I) oxide (Ag_2O) or other silver salts, as well as rhodium(II) and copper(II) catalysts, to promote the rearrangement under milder conditions. [1][2]

The generated methylketene can then react with nucleophiles such as water, alcohols, and amines to yield carboxylic acids, esters, and amides, respectively.[3][4] It can also participate in [2+2] cycloadditions with alkenes and alkynes.[6][7]



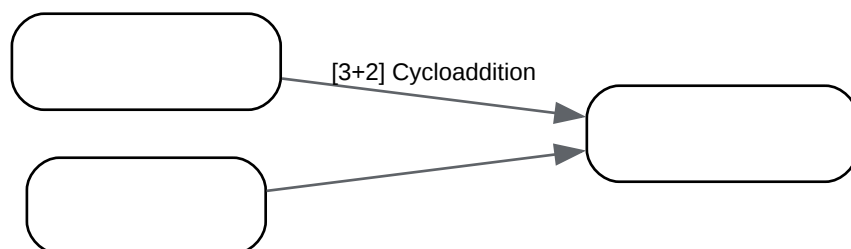
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Diagram 1: Wolff Rearrangement of **1-Diazo-2-butanone**.

Cycloaddition Reactions

As a 1,3-dipole, **1-diazo-2-butanone** can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[8][9] These reactions are often promoted by transition metal catalysts, such as rhodium and copper complexes, which form a metal carbene intermediate.

With electron-deficient alkenes or alkynes, such as dimethyl acetylenedicarboxylate (DMAD), the reaction typically proceeds readily to form pyrazole derivatives.^{[10][11]}

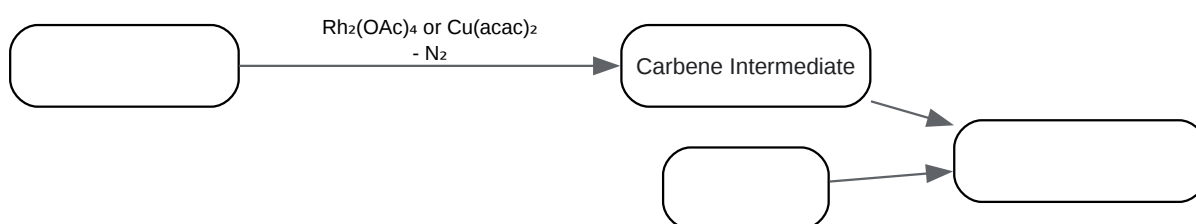


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Diagram 2: [3+2] Cycloaddition of **1-Diazo-2-butanone**.

C-H Insertion Reactions

Upon decomposition, typically with a rhodium(II) or copper(II) catalyst, **1-diazo-2-butanone** forms a carbene intermediate that can undergo insertion into C-H bonds.^{[2][12]} These reactions can be either intermolecular or intramolecular, providing a powerful method for the formation of new carbon-carbon bonds. Intramolecular C-H insertion reactions of derivatives of **1-diazo-2-butanone** are particularly useful for the synthesis of cyclic ketones.^{[1][13]} The regioselectivity of the insertion is influenced by the electronic and steric nature of the C-H bond, with a general preference for insertion into tertiary > secondary > primary C-H bonds.



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Diagram 3: C-H Insertion Reaction of **1-Diazo-2-butanone**.

Quantitative Data on Reactivity

While specific quantitative data for **1-diazo-2-butanone** is not extensively reported in the literature, the following tables summarize typical yields and conditions for analogous α -diazo

ketones, which can serve as a predictive guide.

Table 1: Wolff Rearrangement of α -Diazo Ketones

Diazo Ketone Substrate	Conditions	Nucleophile	Product	Yield (%)	Reference
1-Diazo-2-propanone	Ag ₂ O, H ₂ O, 60 °C	H ₂ O	Propanoic acid	75-85	General Procedure
1-Diazo-2-propanone	Ag ₂ O, CH ₃ OH, 60 °C	CH ₃ OH	Methyl propanoate	80-90	General Procedure
1-Diazo-3-phenyl-2-propanone	h ν , C ₆ H ₅ NH ₂	Aniline	N-Phenyl-3-phenylpropan amide	~70	General Procedure

Table 2: [3+2] Cycloaddition of α -Diazo Ketones

Diazo Ketone Substrate	Dipolarophile	Catalyst	Product	Yield (%)	Reference
2-Diazo-3-butanone	Dimethyl acetylenedicarboxylate	-	Dimethyl 4-acetyl-5-methyl-1H-pyrazole-3,4-dicarboxylate	Moderate	[10]
Methyl diazoacetate	N-Benzylidenemalonimide	Rh ₂ (OAc) ₄	cis-Aziridine	35	[14]

Table 3: C-H Insertion Reactions of α -Diazo Ketones

Diazo Ketone Substrate	Catalyst	Reaction Type	Product	Yield (%)	Reference
α -Aryl- α -diazo ketones	$Rh_2(OAc)_4$	Intramolecular	α -Aryl cyclopentanone	60-95	[1][2][12]
Ethyl diazoacetate	$Rh_2(OAc)_4$	Intermolecular (Hexane)	Ethyl 2-hexylacetate isomers	Variable	[8]

Experimental Protocols

The following are general experimental protocols for key reactions of α -diazo ketones, which can be adapted for **1-diazo-2-butanone**. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

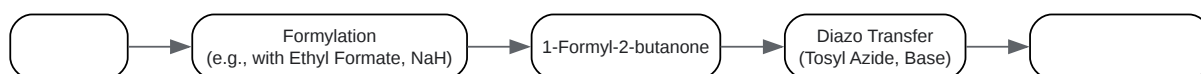
Synthesis of 1-Diazo-2-butanone

A common method for the synthesis of α -diazo ketones is the diazo transfer reaction from a sulfonyl azide to an activated methylene compound. For **1-diazo-2-butanone**, this can be achieved from 2-butanone via formylation followed by diazo transfer. A general procedure for diazo transfer to a 1,3-dicarbonyl compound is provided below.

Protocol: Diazo Transfer using Tosyl Azide[6][15]

- To a solution of the β -dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a base such as triethylamine (1.1 equiv).
- Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with saturated aqueous NaHCO_3 and brine, then dry over anhydrous Na_2SO_4 .
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.



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Diagram 4: Synthesis workflow for **1-Diazo-2-butanone**.

Photochemical Wolff Rearrangement and Trapping with Methanol

Protocol: Photolysis in Methanol

- Dissolve **1-diazo-2-butanone** (1.0 equiv) in anhydrous methanol to a concentration of approximately 0.1 M in a quartz reaction vessel.
- Purge the solution with nitrogen or argon for 15-30 minutes.
- Irradiate the solution with a medium-pressure mercury lamp while maintaining the temperature at 0-10 °C with a cooling bath.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Remove the solvent under reduced pressure.
- Purify the resulting methyl propanoate by distillation or column chromatography.

Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is for a derivative of **1-diazo-2-butanone** designed to undergo intramolecular C-H insertion.

Protocol: Rhodium-Catalyzed Cyclization[1][12]

- Dissolve the diazo ketone substrate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere.
- Add a catalytic amount of a rhodium(II) catalyst, such as $\text{Rh}_2(\text{OAc})_4$ (0.5-2 mol%).
- Stir the reaction mixture at room temperature or with gentle heating. The evolution of nitrogen gas should be observed.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting cyclic ketone by column chromatography on silica gel.

Safety and Handling

1-Diazo-2-butanone, like other low molecular weight diazo compounds, is potentially explosive and toxic. It should be handled with extreme caution.

- Explosion Hazard: Avoid heat, friction, and shock. Do not distill diazo compounds to dryness.
- Toxicity: Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dark place, preferably as a solution in a suitable solvent.

For detailed safety information, consult the Safety Data Sheet (SDS) for 2-butanone and related diazo compounds.^[3]^[13]

This guide provides a foundational understanding of the reactivity of **1-diazo-2-butanone**. For specific applications, it is crucial to consult the primary literature and perform small-scale optimization studies.

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